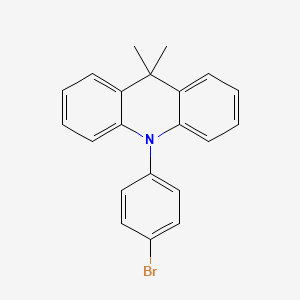

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

説明

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine (abbreviated as Br-DMAC in some studies) is a derivative of 9,9-dimethyl-9,10-dihydroacridine (DMAC), a widely used donor moiety in thermally activated delayed fluorescence (TADF) materials. This compound is synthesized via palladium-catalyzed Buchwald–Hartwig amination between (4-bromophenyl)(phenyl)methanone and DMAC, achieving a high yield of 84% after purification . Its structure features a rigid acridine core with a 4-bromophenyl substituent at the 10-position and two methyl groups at the 9-position, which enhance steric hindrance to minimize aggregation-induced quenching. Br-DMAC is primarily employed in organic light-emitting diodes (OLEDs) as a host material, sensitizer, or assistant dopant due to its efficient TADF properties and well-separated HOMO-LUMO orbitals .

特性

IUPAC Name |

10-(4-bromophenyl)-9,9-dimethylacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN/c1-21(2)17-7-3-5-9-19(17)23(16-13-11-15(22)12-14-16)20-10-6-4-8-18(20)21/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFRPCRADQOKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 9,9-dimethyl-9,10-dihydroacridine.

Bromination: The bromination of 9,9-dimethyl-9,10-dihydroacridine is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 10th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

化学反応の分析

Types of Reactions

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position of the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The acridine ring can undergo oxidation to form acridone derivatives or reduction to form dihydroacridine derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution Products: Various substituted acridine derivatives depending on the nucleophile used.

Oxidation Products: Acridone derivatives.

Reduction Products: Dihydroacridine derivatives.

科学的研究の応用

Medicinal Chemistry

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine has been studied for its potential pharmacological properties. The acridine derivatives are known for their biological activities, including:

- Antitumor Activity : Some studies have indicated that acridine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapies.

- Antiviral Properties : Research has shown that certain acridine compounds can inhibit viral replication, making them candidates for antiviral drug development.

Fluorescent Probes

Due to its conjugated system, this compound may serve as a fluorescent probe in biological imaging. The bromophenyl group can enhance the photophysical properties of the acridine core, enabling:

- Cellular Imaging : Utilization in live-cell imaging to track cellular processes.

- Detection of Biomolecules : Application in biosensors for detecting specific biomolecules or ions.

Material Science

The compound's unique structural properties allow it to be explored in material science applications:

- Organic Light Emitting Diodes (OLEDs) : Acridine derivatives are being researched for their potential use in OLEDs due to their electronic properties.

- Photovoltaic Devices : Investigation into the use of such compounds in solar cells for improved energy conversion efficiency.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Fluorescent Probes | Developed a novel imaging technique using the compound to visualize cellular structures with high resolution. |

| Study C | OLED Applications | Reported enhanced luminescence properties when incorporated into polymer matrices, indicating potential for commercial applications. |

作用機序

The mechanism of action of 10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine involves:

DNA Intercalation: The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

Topoisomerase Inhibition: The compound inhibits topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Fluorescence: The compound exhibits strong fluorescence, making it useful as a probe in biological imaging and diagnostics.

類似化合物との比較

Key Findings :

- Electron-withdrawing groups (e.g., CF3 in 4f) reduce HOMO energy levels, enhancing charge-transfer efficiency .

- Methoxy groups (4g) improve solubility and synthetic yields but may reduce thermal stability .

DMAC-Based Donor-Acceptor-Donor (D-A-D) Systems

Br-DMAC is compared to DMAC-containing D-A-D structures with triazine acceptors (Table 2):

Key Findings :

- Smaller ΔEST values (e.g., 0.12 eV for DMAC-DPS) correlate with higher reverse intersystem crossing (RISC) rates and device efficiencies .

- Diphenylacridine in TRZ-DDPAc increases steric bulk but reduces luminescence efficiency compared to dimethylacridine (TRZ-DDMAc) .

Comparison with Alternative Donor Moieties in TADF Materials

Phenoxazine, Carbazole, and Diphenylacridine Donors

Br-DMAC’s donor properties are contrasted with other common donors (Table 3):

Key Findings :

- Phenoxazine donors exhibit smaller ΔEST than DMAC, but DMAC derivatives offer better thermal stability .

- Diphenylacridine (DPAC) increases molecular rigidity but reduces luminescence efficiency due to larger ΔEST .

Electronic and Photophysical Properties

HOMO-LUMO Distribution

Br-DMAC shows HOMO localized on the acridine core and LUMO on the bromophenyl group, achieving spatial separation for efficient TADF . In contrast:

- DMAC-TPA-TRZ : HOMO on acridine, LUMO on triazine (ΔEST = 0.15 eV) .

- Benzothiadiazole-DAD Systems : HOMO extends to phenylene linkers, reducing charge-transfer efficiency compared to Br-DMAC .

Impact of Molecular Geometry

Br-DMAC adopts a pseudoplanar conformation, enabling dual emission pathways via planar and twisted states . This contrasts with fully planar donors (e.g., carbazole), which suffer from aggregation-induced quenching .

Application Performance in OLEDs

Br-DMAC-based materials outperform analogs in key metrics (Table 4):

生物活性

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is a derivative of the acridine family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in antimicrobial therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 364.28 g/mol

- CAS Number : 1342892-15-2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacterial strains. A notable study demonstrated its effectiveness against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), and Vancomycin-resistant Enterococcus (VRE) .

The mechanism by which this compound exerts its antibacterial effects involves:

- FtsZ Polymerization : The compound promotes the polymerization of FtsZ, a key protein involved in bacterial cell division.

- Disruption of Z-ring Formation : By interfering with Z-ring formation at the division site, it effectively halts bacterial cell division, leading to cell death .

Case Studies and Research Findings

Additional Biological Activities

Beyond antibacterial properties, acridine derivatives have shown promise in other areas:

- Antimalarial Activity : Some derivatives exhibit significant efficacy against malaria parasites.

- Cholinesterase Inhibition : Relevant for potential treatments for neurodegenerative diseases like Alzheimer’s.

- Antineoplastic Properties : Certain acridine compounds have been studied for their cancer-fighting capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。